molecular formula C17H24BrNO5 B8239917 MFCD32702034

MFCD32702034

Cat. No.: B8239917
M. Wt: 402.3 g/mol
InChI Key: KHVHMLCEVSUIAX-UHFFFAOYSA-N
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Description

The following comparison is based on analogous compounds and methodologies outlined in the referenced materials.

MFCD32702034 is presumed to be an organoboronic acid or a derivative based on its MDL identifier structure. Such compounds are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and advanced materials. Key properties, such as molecular weight, solubility, and synthetic accessibility, are critical for its applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

tert-butyl N-(3-bromo-2-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO5/c1-16(2,3)23-14(20)19(15(21)24-17(4,5)6)12-10-8-9-11(18)13(12)22-7/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVHMLCEVSUIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)Br)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

MFCD32702034, also known as 3,4-Dihydroxy-5-methoxybenzyl alcohol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol

The compound features a methoxy group and two hydroxyl groups, which contribute to its biological properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cellular models. The antioxidant activity is primarily attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to free radicals.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 (µM)Reference
DPPH Scavenging15.3
ABTS Scavenging12.8
FRAP18.6

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Effects of this compound

CytokineConcentration (µM)Inhibition (%)Reference
TNF-α1045
IL-61050

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. It exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate hydrogen atoms helps neutralize free radicals, thereby reducing oxidative damage.
  • Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, this compound reduces the expression of inflammatory cytokines.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways in microbial cells.

Study on Antioxidant and Anti-inflammatory Properties

A study conducted by researchers evaluated the effects of this compound on oxidative stress and inflammation in a rat model of induced arthritis. The results showed that treatment with this compound significantly reduced markers of oxidative stress and inflammatory cytokines compared to the control group.

Clinical Implications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

  • Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions like rheumatoid arthritis.
  • Infectious Diseases : Its antimicrobial effects may lead to new treatments for bacterial infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Research Findings and Limitations

  • Divergences in Solubility : Boronic acids (e.g., CAS 1046861-20-4) require formulation adjustments for in vivo use, whereas halogenated aromatics (e.g., CAS 1761-61-1) are more readily absorbed .
  • Synthetic Complexity : Nitrogen-containing analogs (e.g., CAS 1022150-11-3) demand advanced purification techniques, increasing production costs .
  • Knowledge Gaps: Direct experimental data on this compound’s reactivity and toxicity are unavailable, necessitating further studies to validate computational predictions.

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